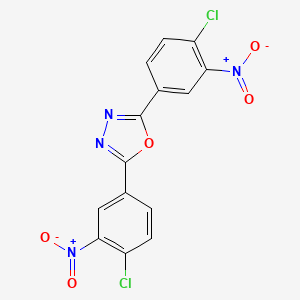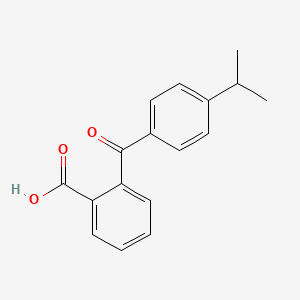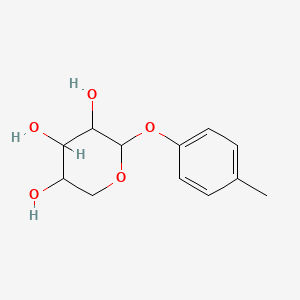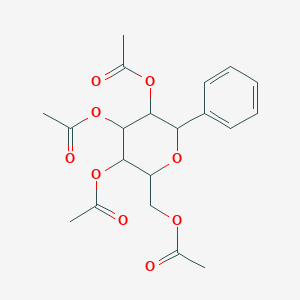![molecular formula C16H15N3 B3849287 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B3849287.png)
2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine
説明
2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine, also known as EPP, is a chemical compound that has gained significant attention in the scientific community due to its potential biological applications. EPP belongs to the class of pyrazole derivatives and has a molecular weight of 268.34 g/mol.
作用機序
The mechanism of action of 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine is not fully understood. However, studies have shown that 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine can bind to proteins and nucleic acids, leading to changes in their structure and function. 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine has also been shown to inhibit the activity of enzymes involved in cell signaling pathways, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine has been shown to have a range of biochemical and physiological effects. In addition to its fluorescent properties and anti-cancer activity, 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine has been shown to have antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage.
実験室実験の利点と制限
One of the major advantages of 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine is its selectivity for copper ions. This makes it a useful tool for the detection of copper in biological samples. 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine is also relatively easy to synthesize and purify, making it accessible to researchers.
However, one of the limitations of 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine is its potential toxicity. Studies have shown that 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine can induce cell death in normal cells as well as cancer cells. This may limit its use as a therapeutic agent. Additionally, the mechanism of action of 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research related to 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine. One area of interest is the development of 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine-based fluorescent probes for the detection of other metal ions. 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine has been shown to selectively bind to copper ions, but it may be possible to modify the structure of the compound to enable binding to other metal ions.
Another area of research is the development of 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine derivatives with improved anti-cancer activity. Modifications to the structure of 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine may enable greater selectivity for cancer cells and reduce toxicity to normal cells.
Finally, further studies are needed to fully understand the mechanism of action of 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine. This may enable the development of more targeted and effective therapies based on 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine.
科学的研究の応用
2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine has been extensively studied for its potential biological applications. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine has been shown to selectively bind to copper ions and emit fluorescence, making it a useful tool for the detection of copper in biological samples.
Another area of research is the use of 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine as a potential anti-cancer agent. Studies have shown that 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine can induce cell death in cancer cells by inhibiting the activity of a protein called Bcl-2. This protein is known to promote cell survival and is often overexpressed in cancer cells. 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
2-[3-(1-ethylpyrazol-3-yl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-2-19-11-9-16(18-19)14-7-5-6-13(12-14)15-8-3-4-10-17-15/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDKUTRUMNZZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=CC=CC(=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-fluorophenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]succinamide](/img/structure/B3849216.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3849230.png)

![3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3849242.png)
![4,6-dimethyl-3-[2-phenyl-3-(2-thienyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3849250.png)
![4-[3-(4-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B3849253.png)
![4-[3-(2-methoxyphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B3849254.png)
![4-[3-(2-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B3849257.png)
![4-[3-(3-bromophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B3849260.png)
![3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide](/img/structure/B3849272.png)

![3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione](/img/structure/B3849300.png)

